molecular formula C21H17N7OS B5800226 2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5800226
M. Wt: 415.5 g/mol
InChI Key: VDKLTTHDMJNJKK-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The tetrazole moiety, for instance, can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrazole derivatives: Compounds like 5-phenyltetrazole share the tetrazole moiety and exhibit similar biological activities.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar core structure and are often studied for their pharmacological properties.

Uniqueness

2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the tetrazole and pyrazolo[1,5-a]pyrimidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-methyl-3-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7OS/c1-14-19(15-8-4-2-5-9-15)20-22-16(12-18(29)28(20)24-14)13-30-21-23-25-26-27(21)17-10-6-3-7-11-17/h2-12,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKLTTHDMJNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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